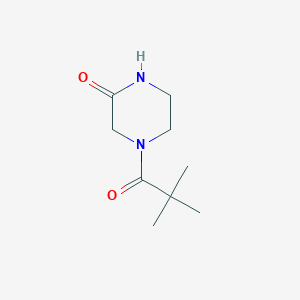

4-(2,2-Dimethylpropanoyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2-Dimethylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,2-dimethylpropanoyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form piperazin-2-one derivatives .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2-Dimethylpropanoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is primarily studied for its pharmacological properties due to the presence of the piperazine moiety. Piperazine derivatives are often associated with a range of biological activities, including:

- Antidepressant Effects : Compounds containing piperazine structures have been linked to antidepressant properties. Research indicates that modifications in the piperazine ring can enhance efficacy against depression-related disorders.

- Antipsychotic Activity : Similar derivatives have been shown to exhibit antipsychotic effects, making them candidates for further investigation in treating schizophrenia and other psychotic disorders.

- Neuroprotective Properties : Recent studies suggest that 4-(2,2-Dimethylpropanoyl)piperazin-2-one may possess neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmaceutical Development

Drug Design and Synthesis

The synthesis of this compound can be achieved through various methodologies, which are crucial for optimizing its pharmacokinetic properties. The unique branched acyl substituent enhances lipophilicity, potentially improving bioavailability and tissue penetration compared to simpler piperazine derivatives.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for developing effective therapeutics. The following table summarizes key findings from SAR studies related to piperazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(5-Chloro-2-methylphenyl)piperazine | Substituted piperazine with a chloro group | Exhibits neurotrophic effects |

| N-(2-Chlorophenyl)-piperazine | Contains a chlorophenyl substituent | Demonstrates synaptoprotective properties |

| 1-(3-Chlorophenyl)piperazine | Halogenated derivative | Potential anti-cancer activity |

The structural modification of this compound may lead to distinct pharmacological profiles, enhancing its therapeutic applications.

Case Studies and Research Findings

Neuroprotective Studies

Recent research has highlighted the neuroprotective effects of compounds structurally similar to this compound. For instance, a study demonstrated that a related compound activated TRPC6 channels in neuronal cells, promoting synaptic recovery in models of Alzheimer's disease . This suggests that similar mechanisms could be explored for this compound.

Cancer Treatment Applications

The compound's potential role in oncology is also noteworthy. Research indicates that piperazine derivatives can inhibit specific cellular pathways associated with cancer cell proliferation. For example, compounds targeting kinesin spindle protein (KSP) have shown promise in treating various cancers . This opens avenues for further exploration of this compound in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of 4-(2,2-Dimethylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(2,2-Dimethylpropanoyl)piperazin-2-one include other piperazine derivatives such as:

- Piperazin-2-one

- 1-(2-Phenylethyl)piperazin-2-one

- 1-(3,5-Dimethylbenzyl)piperazin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other piperazine derivatives may not be suitable.

Actividad Biológica

4-(2,2-Dimethylpropanoyl)piperazin-2-one is a synthetic compound that belongs to the piperazine family, characterized by its unique structural features which include a piperazine ring and a branched acyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its pharmacological properties linked to its structural configuration.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound features:

- A piperazine ring , which is known for its role in various pharmaceutical agents.

- A ketone functional group that may influence reactivity and biological interactions.

- A branched acyl substituent (2,2-dimethylpropanoyl) that enhances lipophilicity and alters binding interactions compared to simpler piperazines.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar piperazine structures often exhibit diverse pharmacological effects such as analgesic, antipsychotic, and anti-cancer activities.

Pharmacological Properties

- Analgesic Activity :

-

Antipsychotic Effects :

- The structural similarity of this compound to established antipsychotics suggests potential efficacy in managing psychiatric disorders .

- Anti-cancer Potential :

Synthesis Methods

The synthesis of this compound can be achieved via several organic reactions. Common methods include:

- Acylation of Piperazine : Utilizing acyl chlorides or anhydrides in the presence of a base.

- Refluxing with Ketones : This method involves heating piperazine with a suitable ketone under controlled conditions to facilitate the formation of the desired compound.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other piperazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperazin-1-yl-acetic acid | Simple piperazine with an acetic acid side chain | Commonly used in antidepressants |

| 1-(4-Methoxyphenyl)piperazine | Substituted piperazine with a methoxy group | Exhibits antipsychotic properties |

| 1-(3-Chlorophenyl)piperazine | Halogenated derivative | Potential anti-cancer activity |

| 1-[2-(4-Fluorophenyl)]piperazine | Fluorinated analog | Improved pharmacokinetic properties |

The branched acyl substituent in this compound may enhance its lipophilicity and alter its pharmacokinetic profile compared to these simpler derivatives.

Case Studies

Recent research has explored the biological activity of various piperazine derivatives, including case studies focusing on their therapeutic applications:

- Case Study on Analgesic Properties :

- Case Study on Antipsychotic Efficacy :

Propiedades

IUPAC Name |

4-(2,2-dimethylpropanoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOJVQKTFVKTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.